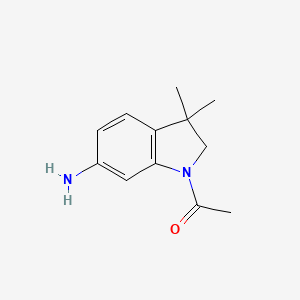

1-Acetyl-6-amino-3,3-dimethylindoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(6-amino-3,3-dimethyl-2H-indol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14/h4-6H,7,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFKETITWKJRNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=C(C=C2)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619053 |

Source

|

| Record name | 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453562-71-5 |

Source

|

| Record name | 1-Acetyl-6-amino-3,3-dimethylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(6-amino-2,3-dihydro-3,3-dimethyl-1H-indol-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetyl-6-amino-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Acetyl-6-amino-3,3-dimethylindoline, a key intermediate in the synthesis of various active pharmaceutical ingredients. The described methodology is primarily based on a multi-step process outlined in patent literature, commencing with a Fischer indole (B1671886) synthesis followed by a series of functional group transformations.

This document details the experimental protocols for each key reaction, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway to facilitate a clear understanding of the process.

I. Overall Synthesis Pathway

The synthesis of this compound can be achieved through a six-step process starting from phenylhydrazine (B124118) and isobutyraldehyde (B47883). The key stages of this synthesis are:

-

Hydrazone Formation: Reaction of phenylhydrazine with isobutyraldehyde to form the corresponding hydrazone.

-

Fischer Indole Synthesis: Cyclization of the hydrazone to form 3,3-dimethyl-3H-indole.

-

Reduction of 3H-Indole: Reduction of the 3H-indole intermediate to yield 3,3-dimethylindoline (B1314585).

-

Nitration: Regioselective nitration of the indoline (B122111) ring at the 6-position.

-

Acetylation: Protection of the indoline nitrogen via acetylation.

-

Nitro Group Reduction: Reduction of the 6-nitro group to the corresponding 6-amino group to yield the final product.

The following diagram illustrates the logical flow of this synthetic route.

Caption: Synthesis pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Product | Reported Yield |

| Fischer Indole Synthesis & Reduction | 3,3-Dimethylindoline | 85% |

| Nitration | 3,3-Dimethyl-6-nitroindoline | 91% |

| Acetylation & Nitro Group Reduction | This compound | 94% |

Note: The yields are based on the experimental data provided in the cited patent literature and may vary depending on the specific reaction conditions and scale.

III. Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Step 1 & 2: Fischer Indole Synthesis and Reduction to 3,3-Dimethylindoline

This procedure combines the formation of the hydrazone, its cyclization, and the subsequent reduction into a streamlined process.

-

Reaction: Phenylhydrazine (4.32 g) and isobutyraldehyde (3.18 g) are reacted in heptane (B126788) (12 mL) in the presence of methanesulfonic acid (MSA) (19.2 g).

-

Temperature: The reaction is maintained at 30°C.

-

Duration: The reaction is stirred for 17 hours.

-

Work-up and Reduction: While the patent suggests subsequent reduction using sodium cyanoborohydride or sodium borohydride, specific details for this combined step's work-up are not fully elaborated. A standard aqueous work-up followed by reduction in a suitable solvent like methanol (B129727) or ethanol (B145695) would be a logical approach. The reduction is typically carried out at room temperature.[1]

Step 3: Nitration of 3,3-Dimethylindoline

This step introduces a nitro group at the 6-position of the indoline ring.

-

Reagents: 3,3-Dimethylindoline HCl salt (200 g) is dissolved in sulfuric acid (H₂SO₄, 1.42 kg). A solution of nitric acid (HNO₃, 75.6 g) in water (18.89 g) is prepared separately.

-

Temperature: The reaction mixture is cooled to a temperature between -15°C and 10°C.

-

Procedure: The nitric acid solution is added dropwise to the stirred solution of 3,3-dimethylindoline in sulfuric acid. The reaction mixture is stirred for 1 hour at this temperature.

-

Work-up: The reaction mixture is then transferred into a pre-cooled (0-5°C) mixture of 30% ammonium (B1175870) hydroxide (B78521) (NH₄OH, 2.084 L) and water (600 mL). The pH is adjusted to 8-9 with additional NH₄OH. Isopropyl acetate (B1210297) (IPAC, 800 mL) is added, and the phases are separated. The aqueous phase is extracted with further IPAC (400 mL). The combined organic phases are washed with saturated brine (400 mL) to give a solution of 3,3-dimethyl-6-nitroindoline.[1]

Step 4: Acetylation of 3,3-Dimethyl-6-nitroindoline

The indoline nitrogen is protected by acetylation in this step.

-

Reagents: The free amine of 3,3-dimethyl-6-nitroindoline is acetylated using acetyl chloride or acetic anhydride. The reaction is carried out in the presence of a base such as diisopropylethylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Solvent: A suitable solvent for this reaction is dichloromethane (B109758) (DCM), dimethylformamide (DMF), or dimethylacetamide (DMAC).

-

Temperature: The acetylation is performed at room temperature.[1]

Step 5: Reduction of 1-Acetyl-3,3-dimethyl-6-nitroindoline

The final step involves the reduction of the nitro group to an amino group.

-

Reagents: 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone (50 g) is hydrogenated using 5% Palladium on carbon (Pd/C) (1 g, 50% wet) as a catalyst.

-

Solvent: Tetrahydrofuran (THF, 200 mL) is used as the solvent.

-

Procedure: The reagents and solvent are charged into a hydrogenation reactor. The vessel is degassed with vacuum and then filled with hydrogen gas to a pressure of 30 PSI. The mixture is stirred for 6 hours at 60°C.

-

Work-up: The reaction mixture is filtered through Celite™, and the filter cake is washed with THF (2 x 150 mL). The combined filtrate and washes are concentrated under vacuum. Toluene (B28343) (150 mL) is added, and the product is isolated by filtration. The wet cake is washed with deionized water (2 x 100 mL) and toluene (50 mL) to afford 1-(6-amino-3,3-dimethyl-indolin-1-yl)ethanone.[1]

IV. Concluding Remarks

The described synthetic pathway offers a robust and scalable method for the preparation of this compound. The procedures, while requiring careful control of reaction conditions, particularly during the nitration step, utilize readily available reagents and standard organic synthesis techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this and structurally related compounds. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory setting, with appropriate safety precautions in place.

References

The Biological Profile of 1-Acetyl-6-amino-3,3-dimethylindoline: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct public-domain data on the biological activity of 1-Acetyl-6-amino-3,3-dimethylindoline is not currently available. This guide has been constructed by leveraging data from structurally and functionally related compounds, primarily Motesanib (AMG 706), for which this compound is a known synthetic intermediate.[1] The information presented herein is intended to provide a well-founded projection of its potential biological activities and methodologies for its evaluation.

Introduction

This compound is a heterocyclic amine belonging to the indoline (B122111) class of compounds. While this specific molecule is not extensively characterized in publicly accessible literature, its role as a key intermediate in the synthesis of potent kinase inhibitors, such as Motesanib, suggests its potential as a scaffold in the development of anti-angiogenic and anti-tumor agents.[1] This technical guide provides a comprehensive overview of the putative biological activity, mechanism of action, and relevant experimental protocols for the evaluation of this compound and its derivatives, based on the well-documented activities of the multi-kinase inhibitor, Motesanib.

Putative Biological Activity and Mechanism of Action

Based on its structural relationship to Motesanib, this compound derivatives are anticipated to exhibit potent inhibitory activity against key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. The primary targets are likely to be the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit, the stem cell factor receptor.[2][3][4][5]

The proposed mechanism of action involves the inhibition of ATP binding to the kinase domain of these receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of signaling cascades in endothelial cells is expected to inhibit their proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.

Signaling Pathway

The anti-angiogenic effects of indoline-based kinase inhibitors are primarily mediated through the inhibition of the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade that involves key downstream effectors such as the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting endothelial cell survival, proliferation, and migration. Inhibition of VEGFR-2 by a compound derived from this compound would block these downstream signals.

Quantitative Biological Data (Representative)

The following tables summarize the quantitative biological data for Motesanib, which serves as a proxy for the potential activity of derivatives of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Motesanib

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 3 |

| VEGFR3 | 6 |

| Kit | 8 |

| PDGFR | 84 |

Data sourced from MedChemExpress and ApexBio.[4][6]

Table 2: In Vitro Cellular Activity of Motesanib

| Assay | Cell Line | IC50 (nM) |

| VEGF-induced HUVEC Proliferation | HUVEC | 10 |

| bFGF-induced HUVEC Proliferation | HUVEC | >3000 |

| PDGF-induced Cellular Proliferation | - | 207 |

| SCF-induced c-Kit Phosphorylation | - | 37 |

Data sourced from MedChemExpress and ApexBio.[4][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field for evaluating anti-angiogenic compounds.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

-

Plate Coating: A 96-well microplate is pre-coated with a poly(Glu, Tyr) 4:1 substrate.

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., derived from this compound) are added to the wells.

-

Kinase Reaction: Recombinant human VEGFR-2 kinase and a solution of ATP are added to each well to initiate the phosphorylation of the substrate. The plate is incubated for a defined period (e.g., 45 minutes) at room temperature.[7]

-

Detection: A primary antibody specific for phosphorylated tyrosine residues (p-Tyr), conjugated to an enzyme such as horseradish peroxidase (HRP), is added to the wells.[8]

-

Signal Generation: After incubation and washing, a chromogenic or chemiluminescent HRP substrate is added.

-

Data Analysis: The absorbance or luminescence is measured using a microplate reader. The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

Endothelial Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of endothelial cells, a critical step in angiogenesis.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of approximately 2 x 10³ cells per well and allowed to adhere overnight.[9]

-

Serum Starvation: The cells are synchronized by incubation in a low-serum medium (e.g., 2% FBS) for 24 hours.[9]

-

Compound Treatment: The medium is replaced with a low-serum medium containing various concentrations of the test compound.

-

Stimulation: The cells are stimulated with a pro-angiogenic factor, typically VEGF (e.g., at 10 ng/mL).[10]

-

Incubation: The plate is incubated for 48-72 hours to allow for cell proliferation.

-

Quantification of Proliferation: Cell viability is measured using a metabolic assay such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[9][10]

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the VEGF-stimulated control without the inhibitor. The IC50 value is then calculated.

Endothelial Cell Tube Formation Assay

This assay models the differentiation of endothelial cells into capillary-like structures.

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to solidify at 37°C.[8]

-

Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound and a pro-angiogenic stimulus.

-

Incubation: The plate is incubated for several hours (typically 4-18 hours) to allow for the formation of tube-like structures.[8]

-

Imaging: The formation of the tubular network is visualized and captured using a microscope.

-

Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. The results are compared to the control group to determine the inhibitory effect of the compound.

Experimental Workflow

The evaluation of a novel indoline derivative for anti-angiogenic activity would typically follow a structured workflow, progressing from in vitro enzymatic assays to cellular and potentially in vivo models.

Conclusion

While direct biological data for this compound is not publicly available, its role as a precursor to the multi-kinase inhibitor Motesanib strongly suggests that its derivatives would be promising candidates for the development of anti-angiogenic agents. The primary mechanism of action is anticipated to be the inhibition of VEGFRs and other related RTKs. The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and preclinical evaluation of novel anti-cancer therapeutics based on the this compound scaffold. Further investigation into the synthesis and biological testing of derivatives of this compound is warranted to explore their full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Motesanib (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Motesanib - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Motesanib - AdisInsight [adisinsight.springer.com]

- 6. apexbt.com [apexbt.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Endothelial cell proliferation assay [bio-protocol.org]

- 10. fujifilmcdi.com [fujifilmcdi.com]

Technical Guide: Spectroscopic Analysis of 1-Acetyl-6-amino-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for the compound 1-Acetyl-6-amino-3,3-dimethylindoline, a molecule of interest in synthetic and medicinal chemistry. Detailed information from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is presented. The experimental protocols for obtaining this data are also described to ensure reproducibility. This guide is intended to serve as a key reference for researchers working with this and related compounds.

Spectroscopic Data

The structural characterization of this compound is crucial for its application in research and development. The following tables summarize the key data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.01 | d, J=7.9 Hz | 1H | H-7 |

| 6.54 | dd, J=7.9, 2.1 Hz | 1H | H-5 |

| 6.49 | d, J=2.1 Hz | 1H | H-4 |

| 3.81 | s | 2H | H-2 |

| 3.65 | br s | 2H | NH₂ |

| 2.19 | s | 3H | COCH₃ |

| 1.28 | s | 6H | 2 x CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 168.7 | C=O |

| 145.2 | C-6 |

| 143.9 | C-7a |

| 124.6 | C-7 |

| 114.8 | C-5 |

| 110.1 | C-4 |

| 109.9 | C-3a |

| 56.1 | C-2 |

| 43.8 | C-3 |

| 28.6 | 2 x CH₃ |

| 24.3 | COCH₃ |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420, 3340 | Strong, Sharp | N-H Stretch (Amino group) |

| 2960, 2870 | Medium | C-H Stretch (Aliphatic) |

| 1645 | Strong | C=O Stretch (Amide) |

| 1610, 1500 | Medium | C=C Stretch (Aromatic) |

| 1370 | Medium | C-N Stretch |

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 219.1497 | 219.1495 |

Experimental Protocols

The following protocols detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

-

Sample Preparation: 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.98 seconds

-

Relaxation Delay: 1.0 second

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 seconds

-

Relaxation Delay: 2.0 seconds

-

-

Data Processing: The data was processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR Two accessory was utilized.

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 8

-

-

Data Processing: The spectrum was recorded as transmittance and the data was processed using the instrument's software.

Mass Spectrometry

-

Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source was used.

-

Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.

-

Parameters:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-1200 m/z

-

-

Data Processing: The data was acquired and processed using MassLynx software.

Logical Workflow and Data Integration

The characterization of a novel compound like this compound follows a logical progression of analytical techniques to elucidate its structure.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-Acetyl-6-amino-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-6-amino-3,3-dimethylindoline is a key heterocyclic intermediate, pivotal in the synthesis of advanced pharmaceutical compounds. Its primary significance lies in its role as a foundational scaffold for the development of potent multi-kinase inhibitors, most notably Motesanib (AMG-706). This technical guide delineates the core research applications of this compound, focusing on its synthetic utility and the pharmacological profile of its principal derivative, Motesanib. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of the quantitative data related to the biological activity of Motesanib. Visualizations of the synthetic workflow and the relevant signaling pathways are included to facilitate a deeper understanding of its application in drug discovery and development.

Introduction

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This compound has emerged as a crucial building block, particularly in the field of oncology. While the compound itself is primarily valued as a synthetic intermediate, its potential research applications are intrinsically linked to the biological activities of the compounds it helps create.[1][2] This guide explores these applications, with a central focus on the synthesis and activity of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Motesanib.

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. The following is a representative experimental protocol.

Synthesis of this compound

A common synthetic route involves the construction of the indoline core followed by functional group manipulations.

Experimental Protocol:

-

Formation of 3,3-dimethylindoline (B1314585): This can be achieved through a Fischer indole (B1671886) synthesis or other cyclization methods.

-

Nitration: The indoline ring is nitrated to introduce a nitro group at the 6-position.

-

Acetylation: The nitrogen of the indoline ring is acetylated to protect it and form 1-acetyl-6-nitro-3,3-dimethylindoline.

-

Reduction: The nitro group is then reduced to an amine to yield the final product, this compound.

Core Application: Intermediate in the Synthesis of Motesanib

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Motesanib (AMG-706).[3][4] Motesanib is an orally bioavailable small molecule that acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Synthesis of Motesanib from this compound

Experimental Protocol:

-

Amide Coupling: this compound is coupled with 2-((pyridin-4-ylmethyl)amino)nicotinic acid. This reaction typically employs standard peptide coupling reagents (e.g., HATU, HOBt) in a suitable solvent like DMF.

-

Deprotection: The acetyl protecting group on the indoline nitrogen is removed under basic or acidic conditions to yield Motesanib.

Pharmacological Profile of Motesanib

The research significance of this compound is best understood through the pharmacological properties of Motesanib. Motesanib targets several key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[5][6][7]

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of Motesanib against various kinases.

| Kinase Target | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 3 |

| VEGFR3 | 6 |

| PDGFR | 84 |

| Kit | 8 |

| Ret | 59 |

Data compiled from publicly available sources.[5][6]

Cellular Activity

The inhibitory effects of Motesanib have been demonstrated in various cell-based assays.

| Cell-Based Assay | Cell Line | IC50 (nM) |

| VEGF-induced cellular proliferation | HUVECs | 10 |

| PDGF-induced proliferation | Not specified | 207 |

| SCF-induced c-kit phosphorylation | Not specified | 37 |

Data compiled from publicly available sources.[5][6]

Signaling Pathways Modulated by Motesanib

Motesanib exerts its anti-angiogenic and anti-tumor effects by inhibiting the signaling pathways downstream of VEGFR, PDGFR, Kit, and Ret. These pathways are critical for endothelial cell proliferation and migration, as well as tumor growth and survival.

Future Research Directions

The established role of this compound as a precursor to a potent multi-kinase inhibitor opens avenues for further research:

-

Development of Novel Kinase Inhibitors: The indoline core can be utilized as a scaffold for the design and synthesis of new derivatives targeting other kinases implicated in various diseases.

-

Structure-Activity Relationship (SAR) Studies: Modifications to the 3,3-dimethylindoline moiety can be explored to understand their impact on the binding affinity and selectivity of the final compounds.

-

Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the targeted pathways of Motesanib are also relevant in other conditions, such as certain inflammatory diseases and retinopathies, suggesting broader therapeutic potential for derivatives of this intermediate.

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its primary research application lies in its function as a key building block for the synthesis of Motesanib, a multi-targeted kinase inhibitor with significant anti-angiogenic and anti-tumor properties. The data and protocols presented in this guide underscore the importance of this intermediate and provide a foundation for researchers and scientists to explore its potential in developing novel therapeutics. The versatility of the indoline scaffold suggests that this compound will continue to be a relevant starting material in the quest for new and improved medicines.

References

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Motesanib | C22H23N5O | CID 11667893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Motesanib | CymitQuimica [cymitquimica.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

In-Depth Technical Guide: 1-Acetyl-6-amino-3,3-dimethylindoline

Executive Summary

This technical guide addresses the mechanism of action, biological activity, and pharmacological profile of 1-Acetyl-6-amino-3,3-dimethylindoline. Following a comprehensive review of scientific literature, patent filings, and chemical databases, it has been determined that This compound is exclusively documented as a chemical intermediate . There is no available scientific data on its intrinsic biological activity, mechanism of action, or specific signaling pathways in which it is directly involved as an active pharmacological agent. Its sole utility described in the literature is as a precursor in the synthesis of more complex, biologically active molecules.

Current Understanding and Application

This compound serves as a key building block in multi-step chemical syntheses. Its structure is utilized to construct the core of more elaborate compounds that exhibit pharmacological activity. The primary role of this compound is to be chemically modified and incorporated into a final drug substance.

Role as a Synthetic Intermediate

Multiple sources, including chemical suppliers and patent literature, consistently categorize this compound as a drug intermediate.[1][2] For instance, it is a documented precursor in the synthesis of motesanib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors.[3] The synthesis of such compounds involves the chemical transformation of this compound, but the biological activity resides in the final, structurally distinct molecule, not in this intermediate.

The general workflow for the utilization of this intermediate is depicted below.

Figure 1. Logical workflow illustrating the role of this compound as a synthetic intermediate leading to a biologically active compound which is then subjected to mechanism of action studies.

Absence of Pharmacological Data

A thorough search has yielded no studies that evaluate this compound for any direct biological effects. Consequently, there is a complete lack of quantitative data, such as:

-

IC50 (half-maximal inhibitory concentration) values

-

Ki (inhibition constant) values

-

EC50 (half-maximal effective concentration) values

-

Binding affinities for any molecular target

Without this fundamental data, it is not possible to construct a mechanism of action.

Lack of Experimental Protocols

As there are no published studies on the biological activity of this compound, no experimental protocols for its biological evaluation exist. The available protocols are for its chemical synthesis, such as the reduction of 1-Acetyl-3,3-dimethyl-6-nitroindoline.[3][4][5]

The synthesis process is outlined in the diagram below.

Figure 2. A generalized experimental workflow for the synthesis of this compound from its nitro precursor, as described in patent literature.

Conclusion for Research and Development

For professionals in research, science, and drug development, this compound should be regarded strictly as a chemical building block and not as a pharmacologically active agent. All inquiries into the mechanism of action of compounds derived from this intermediate should focus on the final molecular entity, as the biological activity is a feature of the fully assembled molecule. There is no evidence to suggest that this intermediate contributes directly to the pharmacological effect of the final drug product. Future research efforts should be directed accordingly.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 453562-71-5 | MCE [medchemexpress.cn]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CZ303356B6 - Substituted alkylamine derivative and pharmaceutical composition containing thereof - Google Patents [patents.google.com]

- 5. New Drug Approvals [approvals84.rssing.com]

Technical Guide: Solubility and Stability of 1-Acetyl-6-amino-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the aqueous solubility and chemical stability of 1-Acetyl-6-amino-3,3-dimethylindoline, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of public data on this specific molecule, this document outlines standardized, industry-accepted experimental protocols for determining its physicochemical properties. It includes detailed procedures for kinetic and thermodynamic solubility assays, as well as a systematic approach to evaluating chemical stability through forced degradation studies and the development of a stability-indicating HPLC method. The information herein is intended to equip researchers and drug development professionals with the necessary framework to characterize this compound, ensuring its quality, and optimizing its use in further manufacturing and formulation processes.

Introduction

This compound is a crucial building block in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in the synthesis of drug candidates. Poor solubility can impede reaction kinetics and bioavailability, while instability can lead to the formation of impurities, impacting the safety and efficacy of the final product. This guide presents a structured approach to generating the essential solubility and stability data for this compound.

Solubility Assessment

The aqueous solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early discovery to get a rapid assessment, while thermodynamic solubility provides the true equilibrium value, which is critical for formulation development.[1][2][3]

Experimental Protocols

This high-throughput method determines the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.[2][4]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[1]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

This method measures the equilibrium solubility of the solid compound in a buffer over an extended period.[1][5][6]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration using a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The thermodynamic solubility is the average concentration determined from replicate samples.

Data Presentation

The solubility data for this compound should be summarized as follows:

Table 1: Aqueous Solubility of this compound

| Assay Type | Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | Data | Data |

| Thermodynamic | Acetate Buffer | 5.0 | 25 | Data | Data |

| Thermodynamic | Phosphate Buffer | 7.4 | 25 | Data | Data |

| Thermodynamic | Borate Buffer | 9.0 | 25 | Data | Data |

Stability Assessment

Stability assessment involves evaluating the degradation of the compound under various stress conditions, which helps in identifying potential degradation products and establishing its intrinsic stability.[7] Forced degradation studies are a key component of this assessment.[8][9][10][11]

Experimental Protocols

Expose this compound to a range of stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the parent compound.[9]

Protocol:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for up to 72 hours.[8]

-

Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for up to 72 hours.[8]

-

Oxidation: Treat with 3% H₂O₂ at room temperature for up to 72 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for up to one week.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method (see section 3.1.2).

A stability-indicating method is a validated analytical procedure that can accurately quantify the active substance without interference from degradation products, process impurities, or other potential impurities.[12][13]

Protocol:

-

Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., varying organic modifier, pH, and buffer strength) to achieve optimal separation of the parent compound from its degradation products generated during forced degradation studies.[14]

-

Method Optimization: Fine-tune the chromatographic parameters (gradient profile, flow rate, column temperature) to ensure adequate resolution (>1.5) between all peaks.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The results from the forced degradation studies should be presented in a clear, tabular format.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Parent Compound Remaining (%) | Number of Degradants | Major Degradant (RT, min) | Mass Balance (%) |

| 0.1 N HCl, 60°C | 72h | Data | Data | Data | Data |

| 0.1 N NaOH, 60°C | 72h | Data | Data | Data | Data |

| 3% H₂O₂, RT | 72h | Data | Data | Data | Data |

| Dry Heat, 80°C | 7d | Data | Data | Data | Data |

| Photolytic (ICH Q1B) | - | Data | Data | Data | Data |

Visualization of Workflows

Solubility Assessment Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Assessment Workflow

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

This guide outlines the essential experimental framework for the comprehensive characterization of the solubility and stability of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data crucial for informed decision-making in the drug development process. The proposed workflows for solubility and stability assessment provide a clear path for determining the intrinsic physicochemical properties of this important chemical intermediate, thereby facilitating its successful application in pharmaceutical synthesis and formulation.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pharmadekho.com [pharmadekho.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. ijtsrd.com [ijtsrd.com]

- 13. scispace.com [scispace.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Commercial Sourcing and Technical Guide for 1-Acetyl-6-amino-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for the research chemical 1-Acetyl-6-amino-3,3-dimethylindoline. This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] This document outlines commercially available sources, presents a summary of quantitative data, details relevant experimental protocols for synthesis and quality control, and provides visual representations of a typical procurement workflow and a hypothetical signaling pathway for research context.

Commercial Suppliers and Quantitative Data

For researchers looking to procure this compound, several commercial suppliers offer this compound for research and development purposes. The following table summarizes the available quantitative data from various suppliers to facilitate a comparative analysis.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price |

| Shanghai Dano Pharmaceutical Co., Ltd. | 1-Acetyl-6-amino-3,3-dimethyl-2,3-dihydro-indole | 453562-71-5 | 98% | Minimum Order: Grams to Kilograms[3] | Contact for Quote |

| MedchemExpress | This compound | 453562-71-5 | >98% | Inquire | Contact for Quote |

| MySkinRecipes | 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone | 453562-71-5 | 98%[4] | Inquire | Contact for Quote |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

The following sections detail methodologies for the synthesis and quality control of this compound, based on established chemical principles and published methods for related substituted indolines.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a 3,3-dimethylindoline (B1314585) core, followed by nitration, acetylation, and subsequent reduction of the nitro group. The following protocol is a representative example based on established chemical transformations.[1]

Step 1: Synthesis of 6-Nitro-3,3-dimethylindoline

-

To a cooled (0-5 °C) solution of 3,3-dimethylindoline in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., sodium hydroxide (B78521) solution) to a pH of 8-9.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 6-nitro-3,3-dimethylindoline.

Step 2: Acetylation of 6-Nitro-3,3-dimethylindoline

-

Dissolve the 6-nitro-3,3-dimethylindoline from the previous step in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine (B128534) or pyridine.

-

Slowly add acetyl chloride or acetic anhydride (B1165640) to the mixture at room temperature.

-

Stir the reaction for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1-Acetyl-6-nitro-3,3-dimethylindoline.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-Acetyl-6-nitro-3,3-dimethylindoline in a solvent such as ethanol (B145695) or methanol.

-

Add a reducing agent, for instance, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (hydrogenation).

-

Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.

-

Monitor the reaction until the starting material is consumed.

-

Filter the catalyst (if using hydrogenation) and concentrate the solvent.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Quality Control and Characterization

To ensure the identity and purity of the synthesized or procured this compound, the following analytical techniques are recommended:

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Method: A reversed-phase HPLC method can be employed.

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Analysis: The purity is determined by the area percentage of the main peak. A well-developed method for substituted indole (B1671886) derivatives can serve as a starting point for optimization.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Method:

-

¹H NMR: Acquire the proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the acetyl group, the aromatic protons, the methylene (B1212753) protons, and the gem-dimethyl groups.

-

¹³C NMR: Acquire the carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound.

-

Method: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass-to-charge ratio (m/z) of the molecular ion. The observed m/z should correspond to the calculated molecular weight of C₁₂H₁₆N₂O.

Visualizations

The following diagrams illustrate key workflows and conceptual pathways relevant to the use of this compound in a research setting.

Caption: Procurement and Quality Control Workflow for Research Chemicals.

Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

References

- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone [myskinrecipes.com]

- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-6-amino-3,3-dimethylindoline: Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The indoline (B122111) scaffold, a reduced form of indole, has garnered substantial attention as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[3][4][5] Among the various substituted indolines, 1-Acetyl-6-amino-3,3-dimethylindoline stands out as a crucial synthetic intermediate in the development of potent pharmaceuticals. While this compound is not primarily investigated for its own biological activity, its role in the synthesis of multi-targeted kinase inhibitors, such as Motesanib (AMG 706), underscores its importance in drug development.[6][7]

This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis and its pivotal role as a precursor to the vascular endothelial growth factor receptor (VEGFR) inhibitor, Motesanib. The broader biological significance of the 6-aminoindoline scaffold will also be discussed to provide a contextual understanding of its value in modern medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been a subject of process chemistry optimization to ensure high yield and purity for its use in pharmaceutical manufacturing. A common synthetic route is outlined in a patent describing an improved method for its preparation.[8]

Experimental Protocol: A Generalized Synthetic Pathway

A generalized protocol for the synthesis of this compound involves the following key transformations:

-

Fischer Indole Synthesis: The synthesis typically commences with a Fischer indole synthesis. Phenylhydrazine is reacted with isobutyraldehyde (B47883) to form a hydrazone. This intermediate is then cyclized in the presence of an acid catalyst, such as methanesulfonic acid (MSA), to yield 3,3-dimethyl-3H-indole.[8]

-

Reduction to Indoline: The resulting 3H-indole is subsequently reduced to the corresponding 3,3-dimethylindoline (B1314585). This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) or sodium cyanobutyrohydride being effective options.[8]

-

Nitration: The 3,3-dimethylindoline undergoes nitration to introduce a nitro group at the 6-position of the indoline ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent for this step.[8]

-

Acetylation: To protect the secondary amine of the indoline ring, an acetylation reaction is performed. This is typically carried out using acetyl chloride or acetic anhydride (B1165640) to yield 1-acetyl-3,3-dimethyl-6-nitroindoline.[8]

-

Reduction of the Nitro Group: The final step is the reduction of the 6-nitro group to the corresponding 6-amino group. This is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[8]

The following diagram illustrates the general synthetic workflow for this compound.

Application in the Synthesis of Motesanib (AMG 706)

The primary utility of this compound in the pharmaceutical industry is as a key building block for the synthesis of Motesanib. Motesanib is an orally active, small-molecule inhibitor of VEGFR1, VEGFR2, VEGFR3, platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-kit).[6][7][9]

Motesanib Synthesis Workflow

The synthesis of Motesanib from this compound involves the deacetylation of the indoline nitrogen followed by coupling with a substituted pyridine (B92270) carboxylic acid.

-

Deacetylation: The acetyl group of this compound is removed to expose the free secondary amine of the indoline ring, yielding 6-amino-3,3-dimethylindoline.

-

Amide Coupling: The resulting 6-amino-3,3-dimethylindoline is then coupled with 2-(((4-pyridinyl)methyl)amino)-3-pyridinecarboxylic acid. This amide bond formation is a critical step and can be achieved using standard peptide coupling reagents.

The following diagram illustrates the workflow for the synthesis of Motesanib from this compound.

Biological Context and the Significance of the 6-Aminoindoline Scaffold

While this compound itself is not reported to have significant biological activity, the 6-aminoindoline scaffold it provides is of great interest in medicinal chemistry. This is exemplified by the pharmacological profile of Motesanib.

Mechanism of Action of Motesanib

Motesanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[9][10] By targeting VEGFRs, Motesanib blocks the signaling cascade initiated by vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. This anti-angiogenic activity restricts the tumor's blood supply, thereby inhibiting its growth and metastasis.[9][10] The inhibition of PDGFR and c-kit further contributes to its anti-tumor effects by disrupting other signaling pathways that promote cancer cell survival and proliferation.[7]

The Indoline Scaffold in Kinase Inhibitors

The indoline and, more broadly, the indole scaffold are prevalent in a multitude of approved and investigational kinase inhibitors.[3][4][5] These scaffolds serve as effective templates for positioning key pharmacophoric elements that interact with the ATP-binding site of kinases. The 6-amino group, in particular, can act as a crucial hydrogen bond donor or acceptor, or as a point of attachment for further chemical modifications to enhance potency and selectivity. The development of various indoline-based compounds as potent VEGFR inhibitors highlights the versatility of this scaffold in generating targeted anti-cancer agents.[3][11][12]

Quantitative Data

As this compound is a synthetic intermediate, there is a lack of published quantitative data regarding its biological activity. The focus of quantitative studies has been on the final active pharmaceutical ingredient, Motesanib. For Motesanib, key in vitro and in vivo data are summarized below.

| Target/Assay | Motesanib (AMG 706) Activity | Reference |

| VEGFR2 (KDR) IC50 | 3 nM | [10] |

| VEGFR1 (Flt-1) IC50 | 2 nM | [10] |

| VEGFR3 (Flt-4) IC50 | 6 nM | [10] |

| c-Kit IC50 | 8 nM | [10] |

| PDGFR IC50 | 64 nM | [10] |

| HUVEC Proliferation IC50 | 10 nM | [10] |

| Rat Corneal Angiogenesis ED50 (oral, BID) | 2.1 mg/kg | [10] |

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; HUVEC: Human Umbilical Vein Endothelial Cells.

Conclusion

This compound is a molecule of significant interest not for its intrinsic biological properties, but for its indispensable role as a key intermediate in the synthesis of the multi-targeted kinase inhibitor, Motesanib. The synthetic pathways to this intermediate are well-established, enabling its production for pharmaceutical development. The broader 6-aminoindoline scaffold is a validated and valuable pharmacophore in the design of kinase inhibitors, particularly those targeting the VEGFR family. For researchers and professionals in drug development, understanding the synthesis and utility of this compound provides insight into the practical aspects of constructing complex, biologically active molecules and highlights the strategic importance of well-designed chemical building blocks in the discovery of novel therapeutics.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpn.org [rjpn.org]

- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Motesanib - Wikipedia [en.wikipedia.org]

- 7. Motesanib - AdisInsight [adisinsight.springer.com]

- 8. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 9. A Phase II Evaluation of Motesanib (AMG 706) in the Treatment of Persistent or Recurrent Ovarian, Fallopian Tube and Primary Peritoneal Carcinomas: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological Profile of 1-Acetyl-6-amino-3,3-dimethylindoline

Introduction

1-Acetyl-6-amino-3,3-dimethylindoline is a chemical compound with potential applications in pharmaceutical and chemical industries. A thorough understanding of its toxicological profile is essential for ensuring human and environmental safety. This document outlines the key toxicological endpoints and the experimental methodologies used to assess the safety of this compound.

Physicochemical Properties

A summary of the physicochemical properties of this compound is crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME).

| Property | Value |

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 158-162 °C |

| Solubility | Soluble in DMSO and Methanol |

| LogP | 2.3 (Predicted) |

Acute Toxicity

Acute toxicity studies are performed to determine the potential for a substance to cause adverse health effects from a single, short-term exposure.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

-

Test System: Female rats (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.

-

Administration: A single oral dose of the test substance is administered via gavage.

-

Dose Levels: The study proceeds sequentially with single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 (median lethal dose) is calculated using the maximum likelihood method.

Quantitative Data

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | > 2000 mg/kg (Illustrative) |

| LD50 | Rabbit | Dermal | > 2000 mg/kg (Illustrative) |

| LC50 | Rat | Inhalation | > 5 mg/L (Illustrative) |

Genotoxicity

Genotoxicity assays are conducted to identify substances that can cause damage to DNA and chromosomes.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).

-

Procedure: The test substance, at various concentrations, is incubated with the bacterial strains.

-

Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

-

Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).

-

Procedure: Cells are exposed to the test substance with and without metabolic activation.

-

Endpoint: Cells are examined for chromosomal abnormalities (e.g., breaks, gaps, and exchanges).

Quantitative Data

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | Negative (Illustrative) |

| Chromosomal Aberration | CHO cells | With and Without S9 | Negative (Illustrative) |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative (Illustrative) |

Signaling Pathways in Toxicity

Understanding the interaction of a compound with cellular signaling pathways can provide insights into its mechanism of toxicity. For a novel compound, initial computational predictions followed by in vitro assays are often employed.

Caption: Potential oxidative stress pathway activation.

Experimental Workflows

A logical workflow is followed for the toxicological evaluation of a new chemical.

Caption: Tiered approach to toxicological evaluation.

Conclusion

This technical guide provides a template for the toxicological assessment of this compound. Based on the illustrative data, the compound exhibits a low acute toxicity profile and is non-genotoxic. Further studies, including repeated dose toxicity and reproductive toxicity, would be necessary for a comprehensive risk assessment. The outlined experimental protocols and workflows represent standard practices in regulatory toxicology.

Methodological & Application

Application Notes and Protocols for High-Throughput Screening using 1-Acetyl-6-amino-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-6-amino-3,3-dimethylindoline is a versatile chemical scaffold with potential applications in drug discovery. Its substituted indoline (B122111) core is a "privileged structure," frequently found in compounds with a wide range of biological activities, including anticancer and enzyme inhibitory effects.[1] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets. As a drug intermediate, this compound serves as an excellent starting point for the synthesis of compound libraries for screening.[2]

Potential Applications in High-Throughput Screening

The indoline scaffold is present in numerous biologically active molecules, suggesting that libraries derived from this compound could be screened against several important target classes.[1]

-

Enzyme Inhibition: Substituted indolines have shown activity against various enzymes.[3] Potential targets for screening include kinases, acetylcholinesterase (AChE), and 5-lipoxygenase (5-LOX).

-

Receptor Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets, and indole (B1671886) derivatives have been identified as modulators of these receptors.[4][5]

-

Anti-Angiogenesis: Given that motesanib, a known angiogenesis inhibitor, is a substituted indoline, libraries based on this scaffold are promising for identifying new anti-angiogenic agents.[6]

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical quantitative data from HTS campaigns using a library of compounds derived from this compound.

Table 1: Acetylcholinesterase (AChE) Inhibition Assay

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| AAD-001 | 10 | 85.2 | 2.5 |

| AAD-002 | 10 | 12.5 | > 50 |

| AAD-003 | 10 | 92.1 | 1.8 |

| Donepezil (Control) | 1 | 98.5 | 0.05 |

Table 2: Kinase Inhibition Assay (Generic Tyrosine Kinase)

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| AAD-101 | 10 | 75.6 | 5.1 |

| AAD-102 | 10 | 5.2 | > 50 |

| AAD-103 | 10 | 88.9 | 3.2 |

| Staurosporine (Control) | 1 | 99.2 | 0.01 |

Table 3: Anti-Angiogenesis Cell-Based Assay (Tube Formation)

| Compound ID | Concentration (µM) | % Inhibition of Tube Formation | IC50 (µM) |

| AAD-201 | 10 | 68.3 | 7.8 |

| AAD-202 | 10 | 9.8 | > 50 |

| AAD-203 | 10 | 79.1 | 4.5 |

| Sunitinib (Control) | 1 | 95.4 | 0.08 |

Experimental Protocols

Protocol 1: High-Throughput Screening for Acetylcholinesterase (AChE) Inhibitors (Colorimetric Assay)

This protocol is adapted from the widely used Ellman's method for a 384-well format.[7]

Materials:

-

Human recombinant Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test compounds (derived from this compound) and control inhibitors (e.g., Donepezil)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

384-well clear, flat-bottom microplates

-

Automated liquid handling system

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser, transfer 50 nL of each compound solution to the wells of a 384-well plate. For control wells, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

-

Enzyme Addition: Prepare a solution of human recombinant AChE in Tris-HCl buffer to a final concentration of 0.02 U/mL. Add 10 µL of the AChE solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Substrate Addition: Prepare a substrate-reagent mixture containing ATCh (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM) in Tris-HCl buffer. Add 10 µL of this mixture to each well to start the reaction.

-

Signal Detection: Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

Protocol 2: High-Throughput Screening for Kinase Inhibitors (Luminescence-Based Assay)

This protocol utilizes a generic luminescence-based kinase assay that measures ATP consumption.[8]

Materials:

-

Kinase of interest (e.g., a receptor tyrosine kinase)

-

Substrate for the kinase (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

Test compounds and control inhibitor (e.g., Staurosporine)

-

384-well white, opaque microplates

-

Automated liquid handling system

-

Luminometer

Procedure:

-

Compound Plating: As described in Protocol 1, plate 50 nL of test compounds and controls into a 384-well plate.

-

Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase, its substrate, and ATP in the kinase assay buffer.

-

Reaction Initiation: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining.

-

Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds.

Mandatory Visualizations

Caption: High-Throughput Screening Workflow.

Caption: Acetylcholinesterase Signaling and Inhibition.

References

- 1. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. promega.co.uk [promega.co.uk]

Application Note and Protocol: Dissolving 1-Acetyl-6-amino-3,3-dimethylindoline in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Acetyl-6-amino-3,3-dimethylindoline is a chemical intermediate used in the synthesis of various active compounds.[1][2] Proper dissolution of this compound is a critical first step for a wide range of in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for such compounds due to its high dissolving power for a broad spectrum of organic molecules. This document provides a detailed protocol for the dissolution of this compound in DMSO, along with safety precautions and best practices to ensure accurate and reproducible experimental results.

Quantitative Data

| Parameter | Value | Units | Notes |

| Maximum Solubility in DMSO | Data not available | mg/mL | To be determined experimentally. |

| Temperature | Ambient (~20-25) | °C | Solubility is temperature-dependent. |

| Appearance of Solution | Data not available | - | e.g., Clear, colorless solution. |

| Molecular Weight | 204.28 | g/mol |

Experimental Protocol: Dissolving this compound in DMSO

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

-

Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Pre-weighing Preparation:

-

Ensure the analytical balance is calibrated and level.

-

Place a clean, empty microcentrifuge tube or vial on the balance and tare to zero.

-

-

Weighing the Compound:

-

Carefully weigh the desired amount of this compound into the tared container. Record the exact weight.

-

-

Adding the Solvent:

-

Using a calibrated pipette, add the calculated volume of DMSO to the container to achieve the desired final concentration. It is recommended to start with a slightly smaller volume of DMSO and add more to reach the final volume.

-

-

Dissolution:

-

Cap the container tightly.

-

Vortex the mixture for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

-

Aiding Dissolution (if necessary):

-

If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.

-

Gentle warming (e.g., 37°C) in a water bath or on a heating block can also aid dissolution. Avoid excessive heat, which could degrade the compound. If warming is used, allow the solution to return to room temperature before use.

-

-

Final Checks and Storage:

-

Once fully dissolved, the solution should be clear.

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C in tightly sealed containers. Refer to the supplier's datasheet for specific storage recommendations.[3]

-

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area or under a chemical fume hood.[3]

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, to prevent eye and skin contact.[3]

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[3]

Visualizations

References

1-Acetyl-6-amino-3,3-dimethylindoline: Application Notes for a Potential Fluorescent Probe

Disclaimer: There is currently no published scientific literature detailing the use of 1-Acetyl-6-amino-3,3-dimethylindoline as a fluorescent probe. The following application notes and protocols are hypothetical and provided as a guiding framework for researchers interested in exploring its potential. The experimental parameters and expected results are based on the general photophysical properties of structurally similar molecules, such as substituted indolines and anilines, and are for illustrative purposes only.

Introduction

Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of cellular processes, biomolecules, and microenvironmental changes.[1] this compound is a substituted indoline (B122111) derivative. While primarily documented as a synthetic intermediate in pharmaceutical chemistry, its chemical structure suggests potential as a fluorescent probe. The molecule contains an electron-donating amino group and an acetyl group on the indoline core, a scaffold known to be part of various fluorescent compounds. This configuration may support an Intramolecular Charge Transfer (ICT) mechanism upon photoexcitation, potentially making its fluorescence sensitive to the local environment's polarity.[1][2]

These notes provide a hypothetical framework for the characterization and application of this compound as a novel fluorescent probe for cellular imaging.

Hypothetical Mechanism of Action